

Application Notes & Protocols: High-Throughput Screening Assays for Benzamide Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B050043

[Get Quote](#)

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to interact with a wide array of biological targets.[1] Its derivatives are found in numerous FDA-approved drugs, from antipsychotics to novel cancer therapies.[2][3] The successful identification of new, potent, and selective benzamide-based drug candidates hinges on the strategic application of high-throughput screening (HTS). HTS enables the rapid evaluation of large and diverse chemical libraries, making it an indispensable tool in drug discovery.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key principles, technologies, and detailed protocols for designing, validating, and executing HTS campaigns for benzamide compounds. We delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, actionable data.

The Strategic Landscape: Understanding Benzamide Targets

The versatility of the benzamide moiety stems from its capacity to form key hydrogen bonds and participate in various non-covalent interactions within protein binding pockets. This allows it to target a diverse range of protein families, primarily enzymes and G-protein coupled receptors (GPCRs). Understanding the specific target class is the critical first step in selecting an appropriate HTS assay.

Enzyme Inhibition

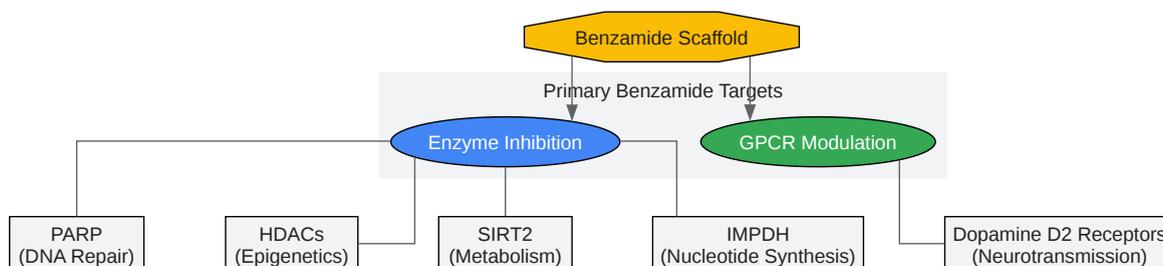
Many benzamide-containing drugs function by inhibiting enzyme activity. The benzamide group can act as a pharmacophore that mimics a natural substrate or interacts with key residues or cofactors in the enzyme's active site.

- Poly (ADP-ribose) Polymerases (PARPs): These enzymes are central to the DNA damage response (DDR).[6] PARP inhibitors, many of which are benzamide-based, have emerged as a powerful cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7][8] HTS assays for PARP inhibitors typically measure the enzymatic consumption of the substrate NAD⁺ or the formation of the poly(ADP-ribose) (pADPr) product.[6][7]
- Histone Deacetylases (HDACs): HDACs are critical epigenetic modulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Certain benzamide derivatives serve as zinc-binding groups within the HDAC active site, making them effective inhibitors for cancer therapy.[2]
- Sirtuins (e.g., SIRT2): This class of NAD⁺-dependent deacetylases is implicated in neurodegenerative diseases and cancer.[9] Assays often monitor the deacetylation of a fluorescently labeled peptide substrate.
- Other Enzymes: Benzamides have also been shown to target enzymes such as IMP dehydrogenase (IMPDH), which is involved in nucleotide synthesis, and acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.[2][10]

Receptor Modulation

Benzamides are well-established modulators of GPCRs, the largest family of cell surface receptors and highly druggable targets.[11][12][13]

- Dopamine D2-like Receptors: A significant number of benzamide compounds act as antagonists at D2, D3, and D4 dopamine receptors.[2] This mechanism is the foundation for their use as antipsychotic and antiemetic drugs. By blocking dopamine, these compounds inhibit the downstream signaling cascade, which can be measured by changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[2][14]

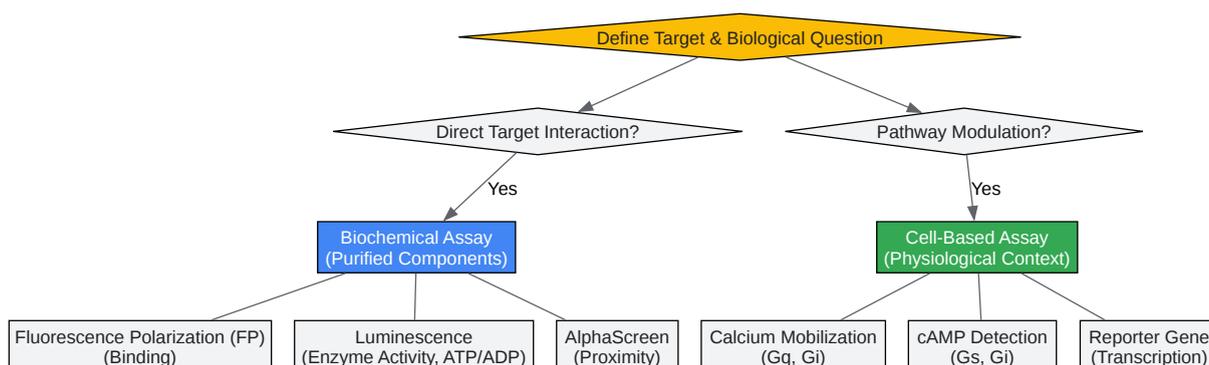


[Click to download full resolution via product page](#)

Caption: Key biological target classes for benzamide compounds.

HTS Assay Selection: Matching Technology to Biology

The choice of HTS technology is dictated by the target class and the specific biological question being asked (e.g., binding, inhibition, activation). Assays are broadly categorized as either biochemical or cell-based.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting an appropriate HTS assay format.

Biochemical Assays

These assays utilize purified components (enzyme, receptor, binding partners) in a cell-free system.[15] They are ideal for studying direct compound-target interactions but lack physiological context.

| Assay Technology | Principle | Common Benzamide Targets |
|--------------------------------|--|--|
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescent probe upon binding to a larger protein.[16] A large, bound complex tumbles slowly, retaining high polarization.[17] | PARP, HDAC, SIRT2 (Competitive Binding) |
| Luminescence | Relies on light-producing chemical reactions catalyzed by enzymes like luciferase.[18] Assays can be designed to measure ATP consumption (correlating with kinase/ligase activity) or product formation. [19][20] | PARP, HDAC (Enzyme Activity) |
| AlphaScreen® | A bead-based proximity assay where singlet oxygen travels from a "Donor" to an "Acceptor" bead when brought close by a biological interaction, generating a chemiluminescent signal.[21] [22][23] | PARP, HDAC, Protein-Protein Interactions |
| Time-Resolved FRET (TR-FRET) | Measures Förster Resonance Energy Transfer between a donor (e.g., Terbium) and an acceptor fluorophore when in close proximity. The long-lived fluorescence of the donor allows for a time-gated measurement that reduces background.[7] | PARP, HDAC, GPCRs (cAMP/IP1) |

Cell-Based Assays

These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and toxicity.[4] They are essential for targets like GPCRs that require a cellular context to function.[13]

| Assay Technology | Principle | Common Benzamide Targets |
|----------------------|--|--|
| Calcium Mobilization | Measures transient increases in intracellular calcium concentration using fluorescent dyes upon activation of Gq-coupled GPCRs (or Gi-coupled GPCRs engineered to signal through a promiscuous G-protein like Gα16).[14] | Dopamine D2 Receptors |
| cAMP Assays | Quantifies the levels of the second messenger cyclic AMP, which increase upon Gs-coupled receptor activation or decrease upon Gi-coupled receptor activation.[2] Detection is often via competitive immunoassays using AlphaScreen or TR-FRET.[24] | Dopamine D2 Receptors |
| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Compound activity is measured as an increase or decrease in reporter protein expression.[25] | Pathways downstream of PARP or HDAC inhibition |

Detailed HTS Protocols

The following protocols are optimized for a 384-well plate format, suitable for automated HTS platforms.

Protocol 1: PARP1 Inhibitor Screening using a Luminescence-Based Activity Assay

- Principle: This homogeneous "add-mix-read" assay quantifies the activity of PARP1 by measuring the amount of its substrate, NAD⁺, remaining in solution after the enzymatic reaction. A coupled reaction uses the remaining NAD⁺ to produce a luminescent signal. Low luminescence indicates high PARP1 activity (NAD⁺ consumed), while high luminescence indicates inhibition of PARP1 (NAD⁺ preserved).
- Materials:
 - Recombinant Human PARP1 Enzyme
 - Activated DNA (e.g., sonicated calf thymus DNA)
 - NAD⁺
 - PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl₂)
 - Luminescent NAD⁺ Detection Reagent (e.g., NAD/NADH-Glo™, Promega)
 - Known PARP Inhibitor (e.g., Olaparib) for positive control
 - DMSO (for negative control)
 - White, solid-bottom 384-well assay plates
- Procedure:
 - Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically 10 mM in DMSO) and controls into the assay plate. This results in a final screening concentration of 10 μM in a 50 μL assay volume.

- Enzyme/DNA Preparation: Prepare a 2X PARP1/Activated DNA mix in cold assay buffer.
- Enzyme Addition: Add 25 µL of the 2X PARP1/DNA mix to each well of the compound plate.
- Incubation: Gently mix the plate on an orbital shaker for 30 seconds and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
- Reaction Initiation: Prepare a 2X NAD⁺ solution in assay buffer. Add 25 µL to each well to start the enzymatic reaction.
- Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
- Signal Detection: Add 50 µL of the luminescent NAD⁺ detection reagent to each well.
- Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition: Read the luminescence signal on a compatible plate reader.
- Data Analysis:
 - Percent Inhibition (%) = $100 * (\text{Signal_compound} - \text{Signal_min}) / (\text{Signal_max} - \text{Signal_min})$
 - Signal_min: Average signal from wells with active enzyme but no inhibitor (0% inhibition control, e.g., DMSO).
 - Signal_max: Average signal from wells with no enzyme or with a saturating concentration of a known inhibitor (100% inhibition control).

Protocol 2: Dopamine D2 Receptor Antagonist Screening using Calcium Mobilization

- Principle: This cell-based functional assay measures the ability of a compound to block the activation of the Gi-coupled Dopamine D2 receptor (D2R).^[14] A cell line stably co-expressing the human D2R and a promiscuous G-protein (Gα16) is used, which redirects the Gi signal to the Gq pathway, resulting in a measurable release of intracellular calcium upon agonist stimulation. Antagonists will block this calcium release.

- Materials:
 - CHO or HEK293 cells stably expressing human D2R and Gα16.
 - Cell culture medium (e.g., DMEM/F12 with 10% FBS)
 - Calcium-sensitive dye loading buffer (e.g., Fluo-4 Direct™)
 - Dopamine (or other D2R agonist)
 - Known D2R antagonist (e.g., Haloperidol) for positive control
 - Assay Buffer (e.g., HBSS with 20 mM HEPES)
 - Black-walled, clear-bottom 384-well cell culture plates
- Procedure:
 - Cell Plating: Seed the cells into 384-well plates at a density that yields a confluent monolayer the next day (e.g., 15,000 cells/well in 40 μL). Incubate overnight at 37°C, 5% CO₂.
 - Dye Loading: The next day, remove the culture medium and add 40 μL of the calcium dye loading solution to each well.
 - Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[\[14\]](#)
 - Compound Addition: Add 10 μL of test compounds or controls (diluted in assay buffer) to the appropriate wells using an automated liquid handler. Incubate for 15-30 minutes.
 - Data Acquisition: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR®, Molecular Devices).
 - Agonist Addition & Reading: a. Establish a baseline fluorescence reading for 10-20 seconds. b. The instrument adds 10 μL of a pre-determined EC80 concentration of dopamine agonist solution to all wells. c. Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.[\[14\]](#)

- Data Analysis:
 - The response is typically measured as the maximum fluorescence signal minus the baseline signal.
 - Percent Inhibition (%) = $100 * (1 - (\text{Response_compound} - \text{Response_min}) / (\text{Response_max} - \text{Response_min}))$
 - Response_min: Average response from wells with antagonist control (100% inhibition).
 - Response_max: Average response from wells with agonist and vehicle (0% inhibition).

Assay Validation and Hit Confirmation: A Self-Validating System

A robust HTS campaign is a self-validating system. The quality of the primary screen dictates the quality of the resulting hits. After the primary screen, a rigorous hit confirmation cascade is essential to eliminate false positives and prioritize genuine hits for further study.[\[26\]](#)[\[27\]](#)

Primary Assay Quality Control

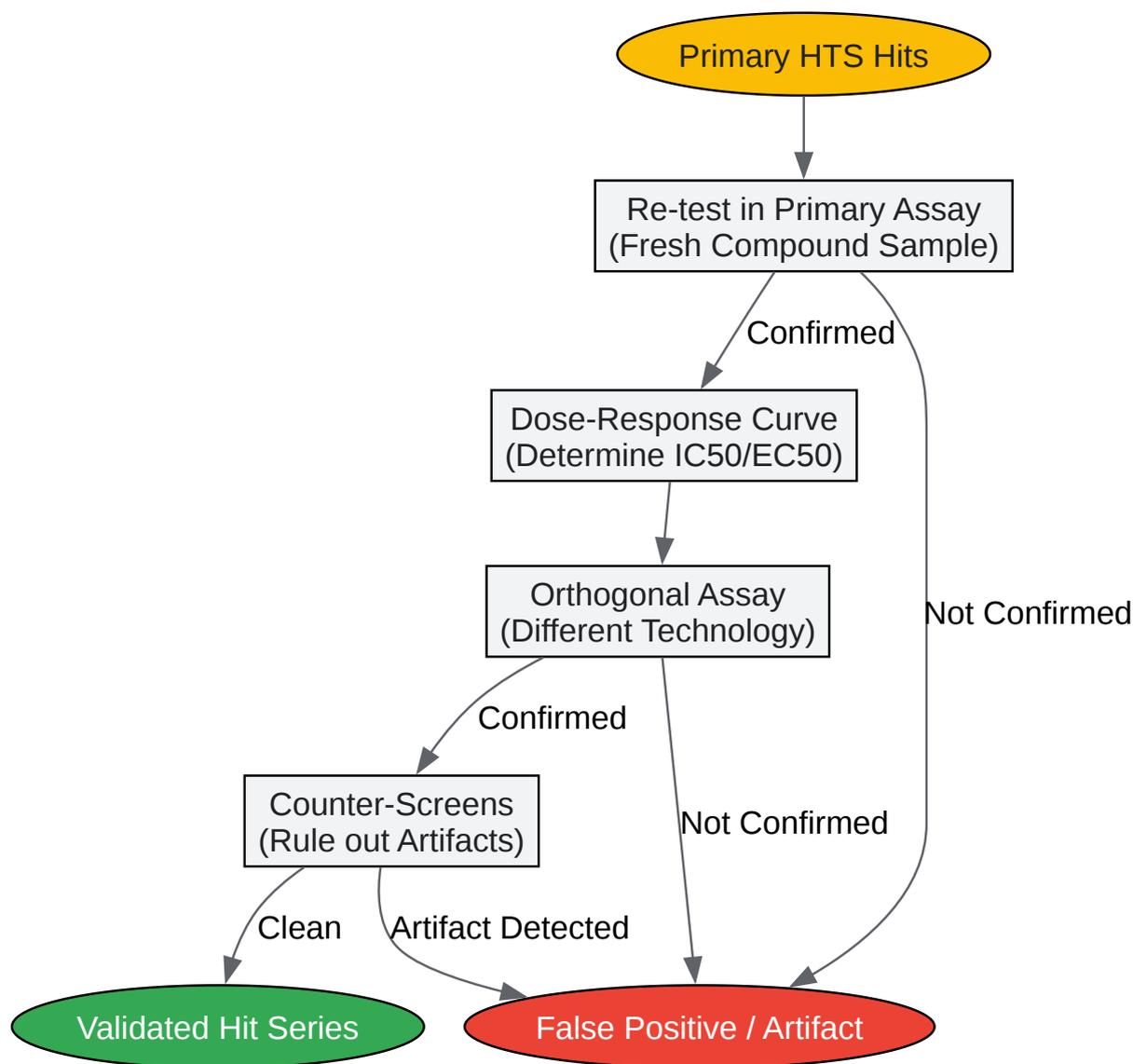
Before initiating a full screen, the assay must be validated using a small, diverse set of compounds to assess its performance.[\[28\]](#)

| Metric | Formula | Acceptance Criteria | Rationale |
|--------------------------------|---|---------------------|---|
| Z'-Factor | $1 - [(3\sigma_{\max} + 3\sigma_{\min}) / \mu_{\max} - \mu_{\min}]$ | ≥ 0.5 | Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[28] |
| Signal-to-Background (S:B) | μ_{\max} / μ_{\min} | > 3 | Indicates the dynamic range of the assay. A higher S:B provides a larger window to detect compound activity.[28] |
| Coefficient of Variation (%CV) | $(\sigma / \mu) * 100$ | $< 15\%$ | Measures the variability of the data. Low %CV for controls indicates good reproducibility. |

(μ = mean, σ = standard deviation; max = high signal control, min = low signal control)

Hit Confirmation Workflow

Compounds identified as "hits" in the primary screen (typically based on a % inhibition or activity threshold) must undergo a rigorous validation process.[29][30]



[Click to download full resolution via product page](#)

Caption: Workflow for hit validation and confirmation.

- Hit Re-confirmation: Cherry-picked hits from the primary screen are re-tested in the same assay to confirm activity and rule out experimental errors.
- Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC50 or EC50).

- Orthogonal Assays: Hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[26] For example, a PARP hit from a luminescence assay could be confirmed using an FP-based binding assay. This is critical for identifying technology-specific artifacts.
- Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[26] Common examples include screens for luciferase inhibitors (for luminescent assays) or compound auto-fluorescence. Assays to detect non-specific inhibition via aggregation are also crucial.[31]

Conclusion

The successful high-throughput screening of benzamide compound libraries requires a thoughtful, multi-faceted approach. It begins with a deep understanding of the target biology, which informs the selection of a robust and relevant assay technology. By implementing rigorous assay validation, stringent quality control, and a logical hit confirmation cascade, researchers can confidently identify and prioritize novel benzamide modulators. The protocols and workflows outlined in this guide provide a framework for generating high-quality, reproducible data, accelerating the journey from hit identification to lead optimization in drug discovery.

References

- Ji, J., & Zhang, J. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. *Journal of Biomolecular Screening*. [[Link](#)]
- The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. *The Scientist*. [[Link](#)]
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. *Acta Pharmacologica Sinica*. [[Link](#)]
- Shui, W., et al. (2017). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. *Chemical Science*. [[Link](#)]
- Jayaram, H. N., et al. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. *Current Medicinal Chemistry*. [[Link](#)]

- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Learning Center. [\[Link\]](#)
- Tulin, A. V., & Naumova, L. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PLoS ONE. [\[Link\]](#)
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [\[Link\]](#)
- BellBrook Labs. (2025). [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. BellBrook Labs Webinars. [\[Link\]](#)
- Kellett, T., et al. (2023). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. SLAS Discovery. [\[Link\]](#)
- Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [\[Link\]](#)
- Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [\[Link\]](#)
- Scheel, S., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. [\[Link\]](#)
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Application Note. [\[Link\]](#)
- Schwacha, A., et al. (2022). Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. SLAS Discovery. [\[Link\]](#)
- Quibell, M., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [\[Link\]](#)
- Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. [\[Link\]](#)

- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [\[Link\]](#)
- ResearchGate. (2012). High-Throughput Fluorescence Polarization Assay of Ligand Binding to IP3 Receptors. Request PDF. [\[Link\]](#)
- BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH Technology. [\[Link\]](#)
- Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting Resources. [\[Link\]](#)
- ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Request PDF. [\[Link\]](#)
- Zhang, J. H., et al. (2007). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology. [\[Link\]](#)
- Leveridge, M., et al. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry Books. [\[Link\]](#)
- Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Drug Discovery News & Analysis. [\[Link\]](#)
- ResearchGate. (2014). Protocol for Fluorescence Polarization Assay Using GI224329. Request PDF. [\[Link\]](#)
- ResearchGate. (2005). High-throughput screening (HTS) confirmation rate analysis. Request PDF. [\[Link\]](#)
- Ross, D., & Martin, S. (2016). Chapter 6: Understanding Luminescence Based Screens. Royal Society of Chemistry Books. [\[Link\]](#)
- Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. Current Chemical Genomics. [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Summary for CID 2331. [\[Link\]](#)
- Sittampalam, G. S., et al. (2010). Implementation of appropriate assays and HTS technologies in drug discovery. Drug Discovery Today. [\[Link\]](#)
- de la Torre, B. G., & Nevola, L. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. [\[Link\]](#)
- Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience Product Information. [\[Link\]](#)
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [\[Link\]](#)
- Bentham Science Publishers. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Letters in Drug Design & Discovery. [\[Link\]](#)
- National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports. [\[Link\]](#)
- Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [\[Link\]](#)
- Liu, C., et al. (2016). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse Articles. [\[Link\]](#)
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [\[Link\]](#)
- Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review Articles. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 12. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. books.rsc.org [books.rsc.org]
- 19. promega.com [promega.com]
- 20. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. books.rsc.org [books.rsc.org]
- 29. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 31. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: High-Throughput Screening Assays for Benzamide Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050043#high-throughput-screening-assays-for-benzamide-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com